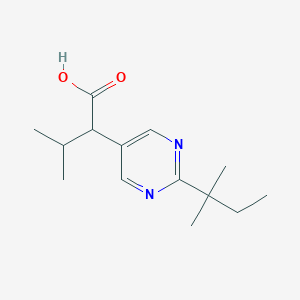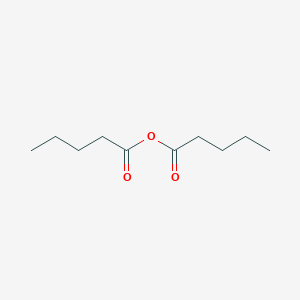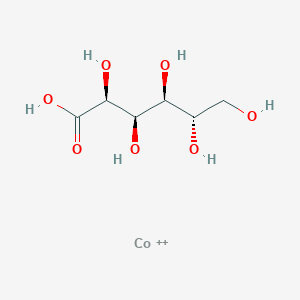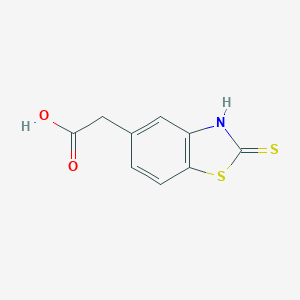
5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole
概要
説明
5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole, also known as CMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMTB belongs to the family of benzothiazoles, which have been extensively studied for their biological and pharmacological properties. In
科学的研究の応用
5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been studied for its ability to enhance plant growth and resistance to environmental stressors. In material science, 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been used as a precursor for the synthesis of various functional materials such as metal-organic frameworks and luminescent materials.
作用機序
The exact mechanism of action of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is not fully understood. However, studies have suggested that 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole exerts its biological effects through various pathways, including the regulation of oxidative stress, inflammation, and apoptosis. 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has also been shown to interact with various proteins and enzymes, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response.
生化学的および生理学的効果
5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been shown to exhibit various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. Studies have suggested that 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole can reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been shown to induce apoptosis in cancer cells through various mechanisms.
実験室実験の利点と制限
One of the major advantages of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is its versatility and potential applications in various fields. 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is also relatively easy to synthesize and purify, making it an attractive compound for laboratory experiments. However, one of the limitations of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is its potential toxicity, which requires careful handling and safety precautions. In addition, the exact mechanism of action of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is not fully understood, which limits its potential applications and requires further research.
将来の方向性
There are several future directions for the research and development of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole. One potential direction is the investigation of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the optimization of the synthesis method and purification techniques to enhance the yield and purity of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole. In addition, the development of functional materials based on 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is an exciting area of research that has the potential to lead to the development of new technologies and applications.
特性
CAS番号 |
121942-09-4 |
|---|---|
製品名 |
5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole |
分子式 |
C9H7NO2S2 |
分子量 |
225.3 g/mol |
IUPAC名 |
2-(2-sulfanylidene-3H-1,3-benzothiazol-5-yl)acetic acid |
InChI |
InChI=1S/C9H7NO2S2/c11-8(12)4-5-1-2-7-6(3-5)10-9(13)14-7/h1-3H,4H2,(H,10,13)(H,11,12) |
InChIキー |
XQQGHVZVIRGWFP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CC(=O)O)NC(=S)S2 |
正規SMILES |
C1=CC2=C(C=C1CC(=O)O)NC(=S)S2 |
同義語 |
5-Benzothiazoleaceticacid,2,3-dihydro-2-thioxo-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

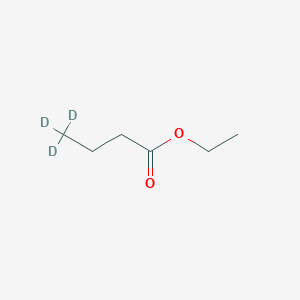
![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)
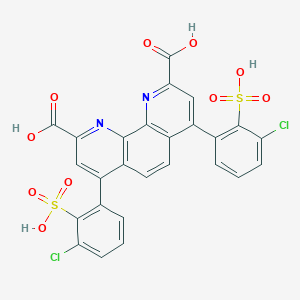
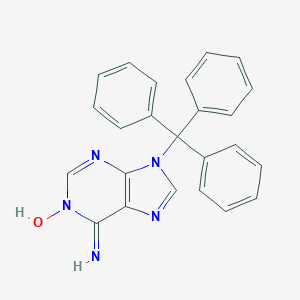
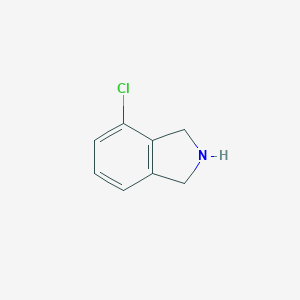
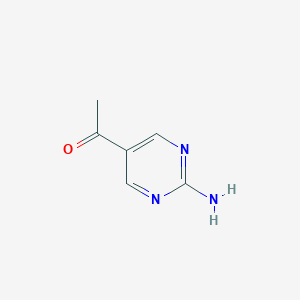
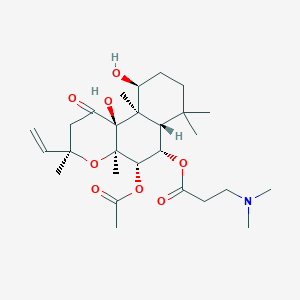
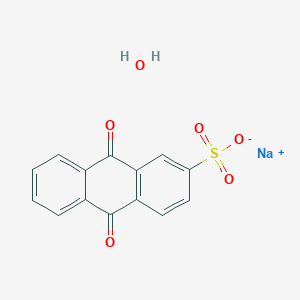
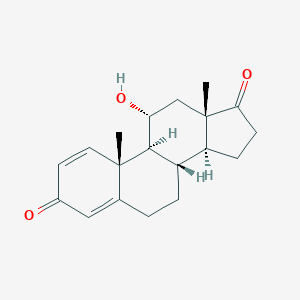
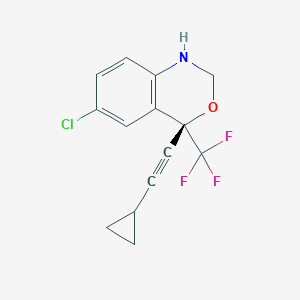
![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)
